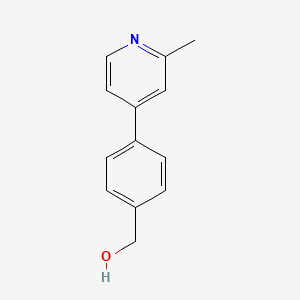
(4-(2-Methylpyridin-4-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methylpyridin-4-yl)phenyl)methanol: is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methyl group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of 4-(2-Methylpyridin-4-yl)benzaldehyde: This method involves the reduction of 4-(2-Methylpyridin-4-yl)benzaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.
Reduction of 4-(2-Methylpyridin-4-yl)benzonitrile: Another method involves the reduction of 4-(2-Methylpyridin-4-yl)benzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature and yields (4-(2-Methylpyridin-4-yl)phenyl)methanol as the primary product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (4-(2-Methylpyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, H2 with Pd/C catalyst.
Substitution: SOCl2 in dichloromethane, PBr3 in ether.
Major Products:
Oxidation: 4-(2-Methylpyridin-4-yl)benzaldehyde, 4-(2-Methylpyridin-4-yl)benzoic acid.
Reduction: 4-(2-Methylpyridin-4-yl)phenylamine.
Substitution: 4-(2-Methylpyridin-4-yl)phenyl chloride, 4-(2-Methylpyridin-4-yl)phenyl bromide.
科学的研究の応用
Chemistry:
Catalysis: (4-(2-Methylpyridin-4-yl)phenyl)methanol is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: this compound is explored as a potential lead compound in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-(2-Methylpyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptors, it can act as an agonist or antagonist, influencing signal transduction pathways.
類似化合物との比較
(4-(Pyridin-4-yl)phenyl)methanol: This compound is similar in structure but lacks the methyl group on the pyridine ring. It exhibits different chemical reactivity and biological activity.
(4-(2-Methylpyridin-4-yl)phenyl)amine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.
(4-(2-Methylpyridin-4-yl)benzoic acid: This compound has a carboxylic acid group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness: (4-(2-Methylpyridin-4-yl)phenyl)methanol is unique due to the presence of both a pyridine ring and a phenylmethanol moiety, which confer distinct chemical and biological properties. The methyl group on the pyridine ring also influences its reactivity and interactions with other molecules.
特性
CAS番号 |
1349718-66-6 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC名 |
[4-(2-methylpyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-8-13(6-7-14-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
InChIキー |
WQNCCPCHARJDDV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


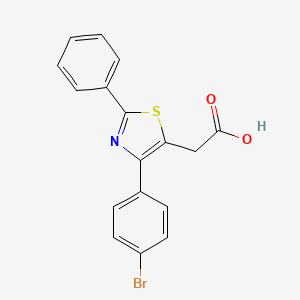
![(S)-8-Azaspiro[4.5]decan-1-amine](/img/structure/B15228632.png)
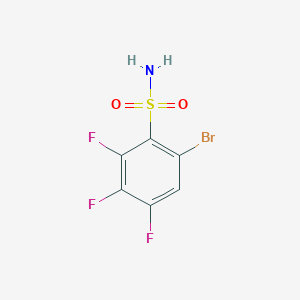
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)
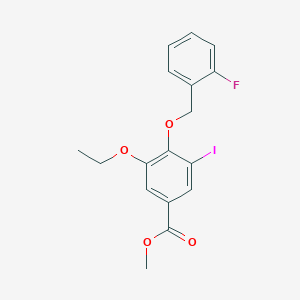
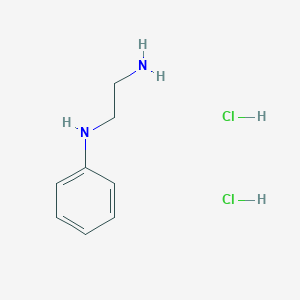

![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)
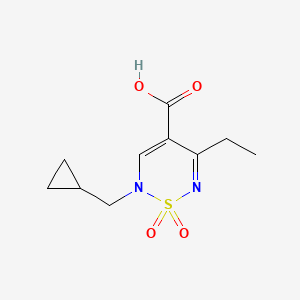
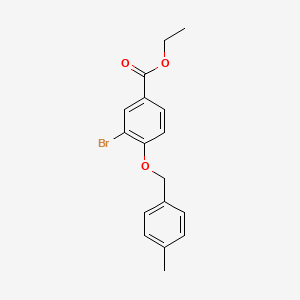

![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
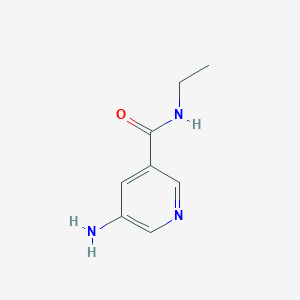
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)
